

Application Notes and Protocols: Ociperlimab and Anti-PD-1 Combination Therapy

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Compound of Interest		
Compound Name:	Ocipumaltib	
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Introduction

Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a co-inhibitory immune checkpoint receptor.[1][2][3] TIGIT is expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[3][4] Its engagement with ligands such as CD155 (PVR) on tumor cells suppresses the anti-tumor immune response. [1][5] The combination of an anti-TIGIT antibody like ociperlimab with an anti-Programmed Death 1 (PD-1) antibody, such as tislelizumab, is based on preclinical and clinical evidence suggesting a synergistic effect in overcoming tumor-induced immune suppression.[6][7][8] This document provides an overview of the mechanism of action, clinical data, and relevant experimental protocols for the study of ociperlimab in combination with anti-PD-1 therapy.

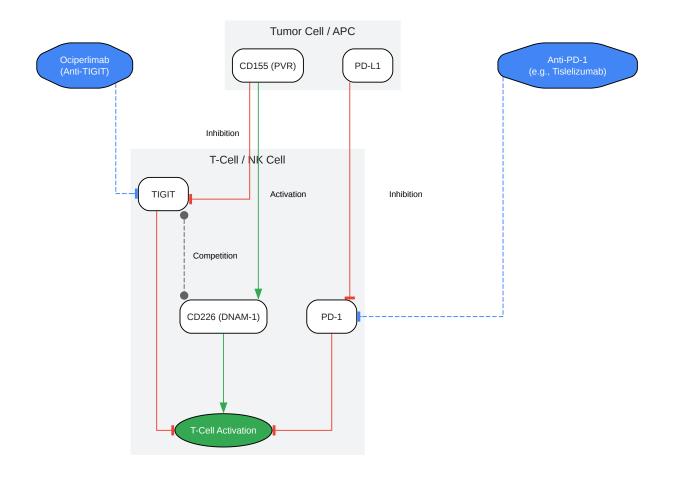
Mechanism of Action: Dual Blockade of TIGIT and PD-1

The TIGIT and PD-1 pathways are distinct, non-redundant inhibitory checkpoints that suppress T-cell and NK cell function. TIGIT competes with the co-stimulatory receptor CD226 for binding to CD155, thereby delivering an inhibitory signal.[1][8] The PD-1 receptor, upon binding its ligand PD-L1 on tumor cells, also inhibits T-cell activation.[8] Preclinical studies have shown that TIGIT and PD-1 are often co-expressed on tumor-infiltrating lymphocytes, and that dual



blockade can lead to enhanced immune cell activation and more potent anti-tumor activity than targeting either pathway alone.[6][8]

Ociperlimab is designed to block the TIGIT-CD155 interaction with high affinity and specificity. [3][4][6] As an Fc-competent IgG1 antibody, it may also contribute to the depletion of TIGIT-expressing regulatory T cells (Tregs) through antibody-dependent cellular cytotoxicity (ADCC). [3][9] Combining ociperlimab with an anti-PD-1 antibody like tislelizumab aims to release two key brakes on the anti-tumor immune response, potentially restoring T-cell function and improving clinical outcomes.[8][10]





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Caption: Dual blockade of TIGIT and PD-1 pathways to enhance T-cell activation.

Clinical Application & Data

The combination of ociperlimab and the anti-PD-1 antibody tislelizumab has been evaluated in several clinical trials across different cancer types.

Key Clinical Trials Overview

Trial Identifier	Phase	Cancer Type	Treatment Arms	Key Objective	Status
AdvanTIG- 105 (NCT040478 62)	1/1b	Advanced Solid Tumors (incl. NSCLC cohort)	Ociperlimab + Tislelizumab	Assess safety, tolerability, and preliminary anti-tumor activity.[2][11]	Ongoing
AdvanTIG- 302 (NCT047469 24)	3	PD-L1-high Metastatic NSCLC (1L)	Ociperlimab + Tislelizumab vs. Pembrolizum ab vs. Tislelizumab	Compare efficacy (OS, PFS) of the combination vs. standard of care.[7][12]	Terminated
AdvanTIG- 204 (NCT049525 97)	2	Limited-Stage Small Cell Lung Cancer (LS-SCLC)	A: Ociperlimab + Tislelizumab + cCRTB: Tislelizumab + cCRTC: cCRT alone	Compare PFS for experimental arms vs. control.[13]	Completed

Note on AdvanTIG-302: In 2025, the Phase 3 AdvanTIG-302 trial was discontinued following a futility analysis, which indicated the study was unlikely to meet its primary endpoint of overall survival.[15] No new safety signals were identified.[15]



Efficacy Data: AdvanTIG-105 (NSCLC Cohort)

Data from the dose-expansion cohort in treatment-naïve, PD-L1-positive metastatic non-small cell lung cancer (NSCLC) showed promising anti-tumor activity.[11][16]

Efficacy Endpoint	All Patients (n=39)	PD-L1 TC 1-49% (n=25)	PD-L1 TC ≥50% (n=14)
Unconfirmed ORR (95% CI)	53.8% (37.2-69.9)	44.0% (24.4-65.1)	71.4% (41.9-91.6)
Disease Control Rate (DCR)	89.7%	88.0%	92.9%
Median PFS (95% CI)	5.4 months (4.2-NE)	5.2 months	5.6 months

ORR: Overall Response Rate; PFS: Progression-Free Survival; TC: Tumor Cell; NE: Not Evaluable. Data presented at the 2022 IASLC World Conference on Lung Cancer.[11]

Safety Data: AdvanTIG-105 (NSCLC Cohort)

The combination of ociperlimab and tislelizumab demonstrated an acceptable safety profile, with most adverse events being low-grade.[11][16][17]

Adverse Event (AE) Category	Any Grade	Grade ≥3
Treatment-Emergent AEs (TEAEs)	95.0% (38/40)	27.5% (11/40)
Treatment-Related AEs (TRAEs)	77.5% (31/40)	10.0% (4/40)
Serious AEs	25.0% (10/40)	-
AEs leading to discontinuation	7.5% (3/40)	-

Most common TEAEs included decreased appetite, rash, anemia, nausea, and dyspnea.[17]



Efficacy Data: AdvanTIG-204 (LS-SCLC)

In this Phase 2 study, adding immunotherapy to concurrent chemoradiotherapy (cCRT) showed a trend for improved outcomes, but adding ociperlimab to tislelizumab did not appear to provide additional benefit.[13][18]

Efficacy Endpoint	Arm A (Oci + Tis + cCRT) (n=41)	Arm B (Tis + cCRT) (n=42)	Arm C (cCRT alone) (n=43)
Median PFS (95% CI)	12.6 months (8.7-NE)	13.2 months (8.5-NE)	9.5 months (8.3-14.4)
Objective Response Rate (ORR)	Numerically Higher	Numerically Higher	-
Complete Response (CR) Rate	7.3%	9.5%	Numerically Lower

Oci: Ociperlimab; Tis: Tislelizumab; cCRT: Concurrent Chemoradiotherapy.[13]

Experimental Protocols Protocol 1. Clinical Trial Posic

Protocol 1: Clinical Trial Design for Combination Therapy

This protocol outlines a general framework for a clinical study evaluating ociperlimab and an anti-PD-1 antibody.

1. Primary Objectives:

- To evaluate the efficacy (e.g., Overall Survival, Progression-Free Survival) of ociperlimab plus an anti-PD-1 antibody compared to a control arm.[7]
- To assess the safety and tolerability of the combination therapy.[2][7]

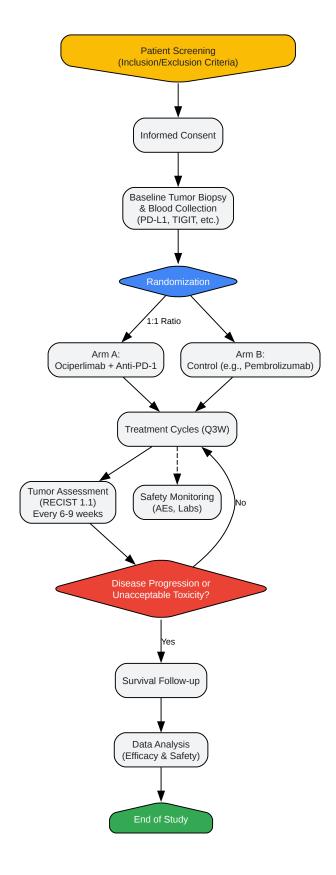
2. Key Endpoints:

 Primary: Overall Survival (OS) and/or Progression-Free Survival (PFS) assessed by an Independent Review Committee (IRC) per RECIST v1.1.[7]



- Secondary: Overall Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), safety profile, and patient-reported outcomes.[7][11]
- Exploratory: Association of biomarkers (e.g., PD-L1, TIGIT expression) with clinical outcomes.[19]
- 3. Patient Selection Criteria (Illustrative):
- Inclusion: Histologically confirmed unresectable or metastatic solid tumor, measurable disease per RECIST v1.1, specified PD-L1 expression status (e.g., ≥50%), ECOG performance status of 0 or 1.[7][20]
- Exclusion: Prior therapy with anti-TIGIT or anti-PD-1/PD-L1 agents, known oncogenic driver mutations (e.g., EGFR/ALK in NSCLC), active autoimmune disease.[7][21]
- 4. Dosing and Administration:
- Ociperlimab: 900 mg administered intravenously (IV).[11][16]
- Tislelizumab (or other anti-PD-1): 200 mg administered IV.[11][16]
- Schedule: Both agents administered sequentially every 3 weeks (Q3W) until disease progression or unacceptable toxicity.[2][11][16]





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Caption: Generalized workflow for a randomized clinical trial of combination therapy.



Protocol 2: Assessment of Tumor Response (RECIST 1.1)

- 1. Principle: The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized method to measure tumor burden and define objective response.
- 2. Methodology:
- Baseline Assessment: Identify and measure "target lesions" (up to 5 total, max 2 per organ)
 and note "non-target lesions" at baseline using imaging (CT or MRI). The sum of the longest
 diameters (SLD) of all target lesions is calculated.
- Follow-up Assessment: Repeat imaging at predefined intervals (e.g., every 6-9 weeks).
- Response Classification:
 - Complete Response (CR): Disappearance of all target lesions.
 - Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
 - Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, or the appearance of new lesions.
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Protocol 3: Biomarker Analysis - Immune Cell Profiling

- 1. Principle: To characterize the pharmacodynamic effects of the combination therapy on peripheral immune cell populations.[22]
- 2. Sample Collection:
- Collect peripheral blood in appropriate anticoagulant tubes (e.g., EDTA or CPT) at baseline and at specified time points post-treatment (e.g., Cycle 1 Day 8, Cycle 2 Day 1).[22]
- 3. Methodology (Flow Cytometry):

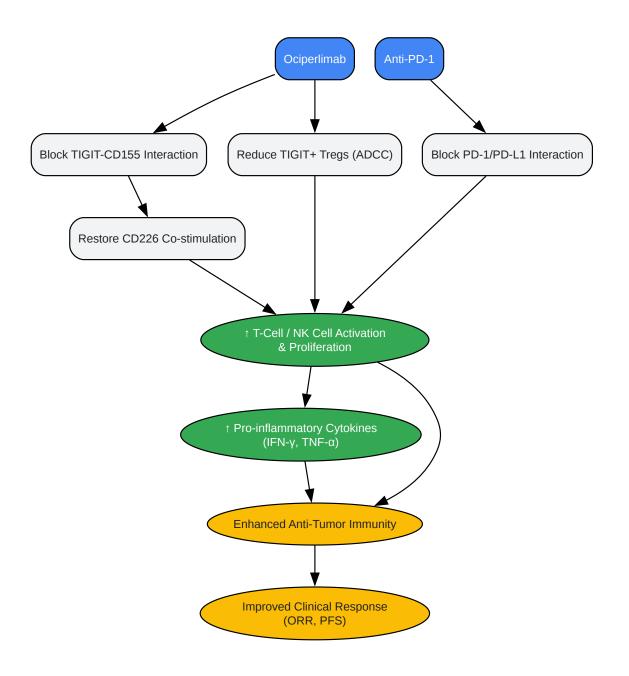
Methodological & Application





- Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.
- Perform surface staining using a panel of fluorescently-conjugated antibodies to identify key immune subsets. A typical panel might include:
 - T-Cells: CD3, CD4, CD8
 - Regulatory T-Cells (Tregs): CD3, CD4, CD25, FoxP3
 - Checkpoint Expression: TIGIT, PD-1
- Acquire data on a multi-color flow cytometer.
- Analyze data using appropriate software to quantify changes in cell populations (e.g., decrease in peripheral Tregs) and receptor occupancy post-treatment.[22]
- 4. Methodology (Cytokine Analysis):
- · Isolate plasma from blood samples.
- Use multiplex immunoassays (e.g., Meso Scale Discovery panels) to measure the concentration of key pro-inflammatory cytokines and chemokines, such as IFN- γ and TNF- α , to assess immune activation.[22]





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Caption: Logical flow of the mechanism of action for dual blockade therapy.



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